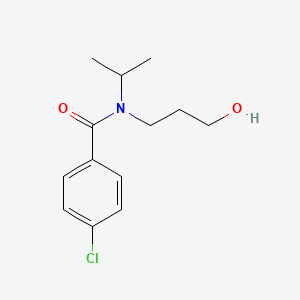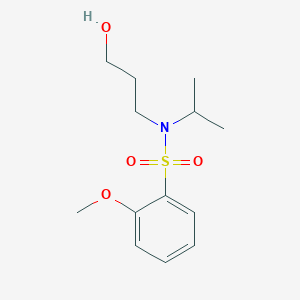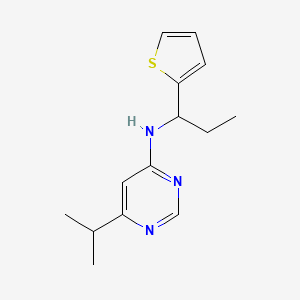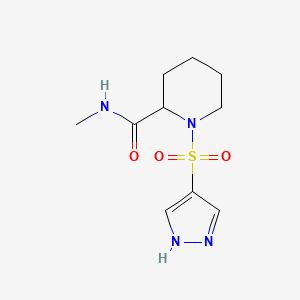![molecular formula C12H17N3O3 B7559781 (2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide, commonly known as MAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAP is an amino acid derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Aplicaciones Científicas De Investigación
MAP has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MAP has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. MAP has also been used as a tool for studying protein-protein interactions and as a substrate for enzymatic assays.
Mecanismo De Acción
The mechanism of action of MAP is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. MAP has been shown to inhibit the activity of various enzymes, including proteases and phosphatases, and to modulate the activity of signaling pathways involved in cell proliferation and survival. MAP has also been shown to interact with the microtubule network, which plays a critical role in cell division and migration.
Biochemical and physiological effects:
MAP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. MAP has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, MAP has been shown to modulate the activity of various signaling pathways involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. MAP is also relatively inexpensive compared to other peptides and can be synthesized in large quantities. However, MAP has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for research on MAP, including the development of new drugs based on its structure and activity, the study of its interactions with proteins and enzymes, and the investigation of its potential applications in various fields, including biotechnology and nanotechnology. In addition, the development of new synthesis methods for MAP and the optimization of its pharmacokinetic properties could lead to the development of more effective and safer drugs.
Métodos De Síntesis
MAP can be synthesized through various methods, including the use of protected amino acids, peptide coupling reagents, and amide bond formation. One of the most common methods for synthesizing MAP is the Fmoc solid-phase peptide synthesis method, which involves the use of Fmoc-protected amino acids and HBTU/HOBt as the coupling reagents. The synthesis of MAP through this method involves the coupling of Fmoc-protected amino acids, followed by the deprotection of the Fmoc group and the coupling of the next amino acid. This process is repeated until the complete sequence of the peptide is synthesized. The final step involves the cleavage of the peptide from the resin and the deprotection of the side chains to obtain MAP.
Propiedades
IUPAC Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(13)12(17)15-10-5-3-4-9(6-10)14-11(16)7-18-2/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEXBRNXZZKWHU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC(=C1)NC(=O)COC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)






![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)